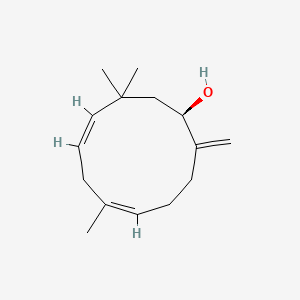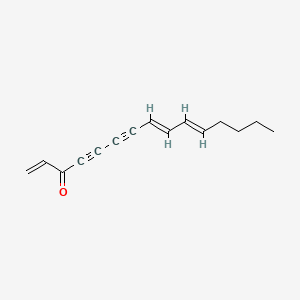
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one is an organic compound with a unique structure characterized by multiple double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under specific reaction conditions, such as the use of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8,10-Pentadecatriene-4,6-diyne-3-ol
- 1,8,10-Pentadecatriene-4,6-diyne-3-amine
Comparison
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one is unique due to its ketone functional group, which imparts different reactivity and properties compared to its alcohol and amine analogs. The ketone group can participate in additional types of reactions, such as nucleophilic addition, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
19812-25-0 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.292 |
Nom IUPAC |
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one |
InChI |
InChI=1S/C15H16O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,7-10H,2-3,5-6H2,1H3/b8-7+,10-9+ |
Clé InChI |
FCTWTXOIPKRSGG-XBLVEGMJSA-N |
SMILES |
CCCCC=CC=CC#CC#CC(=O)C=C |
Synonymes |
(8E,10E)-1,8,10-Pentadecatriene-4,6-diyn-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)
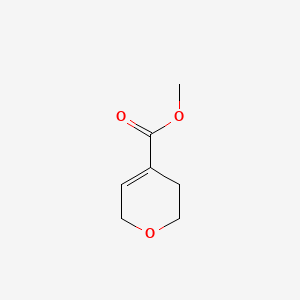
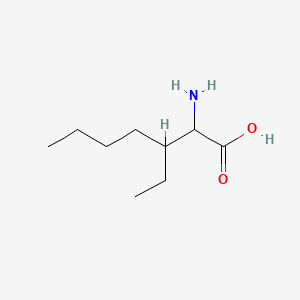
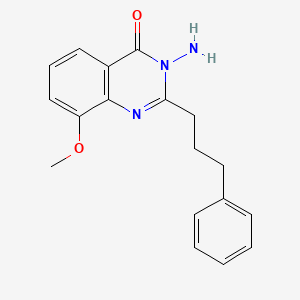
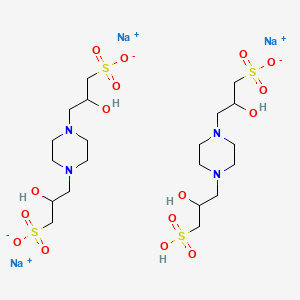

![(2S,3R,4S,5R)-2-[[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B561074.png)
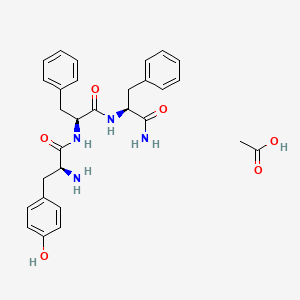
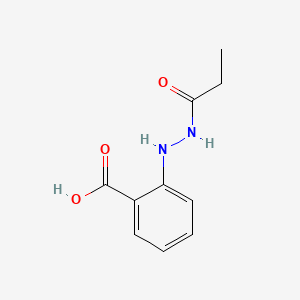
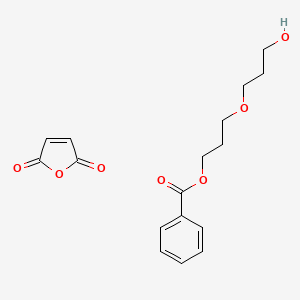
![7-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B561084.png)
